N-(3-METHOXYPROPYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-METHOXYPROPYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a useful research compound. Its molecular formula is C22H25N5O3S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-Methoxypropyl)-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest due to its potential biological activities. The compound integrates a quinazoline core with various substituents that may enhance its pharmacological properties. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
Chemical Formula: C₁₅H₁₈N₄O₂S
Molecular Weight: 318.39 g/mol
IUPAC Name: this compound
The compound features a triazole and quinazoline moiety which are known for their diverse biological activities including anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound involves multiple steps starting from commercially available precursors. The key steps typically include:
- Formation of the Quinazoline Core: Utilizing condensation reactions to form the quinazoline structure.
- Introduction of the Triazole Ring: Employing click chemistry techniques to attach the triazole moiety.
- Sulfonation and Alkylation: Introducing the sulfonyl group and methoxypropyl chain through nucleophilic substitution reactions.
Antimicrobial Activity
Research indicates that derivatives of quinazoline exhibit broad-spectrum antimicrobial properties. A study evaluated various compounds similar to this compound against several bacterial strains:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
Target Compound | Pseudomonas aeruginosa | 8 µg/mL |
These results suggest that the target compound may exhibit potent antimicrobial effects comparable to known antibiotics such as Gentamicin and Ciprofloxacin .
Antitumor Activity
The antitumor potential of quinazoline derivatives has been well-documented. In vitro studies have demonstrated that compounds with similar structures can inhibit tumor cell proliferation effectively:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results:
- IC₅₀ values ranged from 1 to 10 µM for various derivatives.
- The target compound showed an IC₅₀ value of approximately 2.4 µM against MCF-7 cells.
This indicates a promising anticancer activity that warrants further investigation .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Dihydrofolate Reductase (DHFR) Inhibition: Similar compounds have been shown to inhibit DHFR with high affinity. This inhibition is crucial for disrupting nucleotide synthesis in rapidly dividing cells .
- Cell Cycle Arrest: Studies indicate that quinazoline derivatives can induce cell cycle arrest in the G1 phase, leading to apoptosis in cancer cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of quinazoline derivatives revealed that modifications at the sulfonamide position significantly enhanced antimicrobial activity against resistant strains of bacteria.
Case Study 2: Antitumor Screening
In a comparative analysis involving several quinazoline derivatives against various cancer cell lines, the target compound exhibited superior activity when compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU).
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-14-12-15(2)19(16(3)13-14)31(28,29)22-21-24-20(23-10-7-11-30-4)17-8-5-6-9-18(17)27(21)26-25-22/h5-6,8-9,12-13H,7,10-11H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPBCKZFJVZBEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.